molecular formula C23H24N4O2 B7707749 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide

N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide

Cat. No.: B7707749
M. Wt: 388.5 g/mol
InChI Key: UQOKJNDCCJIEGB-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They are known for their photophysical properties and potential biological activities .


Synthesis Analysis

The main methods of synthesis for 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

In a typical reaction involving 1H-pyrazolo[3,4-b]quinolines, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can vary greatly depending on the specific substituents present in the molecule .

Future Directions

The field of 1H-pyrazolo[3,4-b]quinolines continues to be an active area of research, with potential applications in various fields such as medicinal chemistry and materials science .

Properties

IUPAC Name

N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-15(2)13-27-23-19(12-17-9-7-8-16(3)21(17)25-23)22(26-27)24-20(28)14-29-18-10-5-4-6-11-18/h4-12,15H,13-14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOKJNDCCJIEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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